

Pivalylbenzhydrazine: Research Applications and Experimental Protocols

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Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

Cat. No.: S595131

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Chemical and Pharmacological Profile

Pivalylbenzhydrazine (also known as **Pivhydrazine** or **Pivazide**) is a compound belonging to the **hydrazine chemical family**. It functions as an **irreversible and non-selective inhibitor of monoamine oxidase (MAO)**, the enzyme responsible for the breakdown of monoamine neurotransmitters [1] [2]. Although it was approved and used clinically as an antidepressant in the early 1960s, it has since been **withdrawn from the market** and is no longer used in human medicine [1] [2] [3]. Today, its primary utility lies in basic scientific research, where it serves as a tool compound for investigating MAO function and related biological pathways.

Table 1: Fundamental Characteristics of **Pivalylbenzhydrazine**

Attribute	Details
Generic Name	Pivhydrazine [2]
Other Names	Pivalylbenzhydrazine, Pivazide, Tersavid, Angorvid [1] [2] [4]
CAS Number	306-19-4 [2] [5] [4]
Chemical Formula	C ₁₂ H ₁₈ N ₂ O [1] [2] [5]

Attribute	Details
Molecular Weight	206.289 g·mol ⁻¹ [1] [2]
Mechanism of Action	Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] [2] [5]
Original Therapeutic Use	Antidepressant [1] [2]
Current Status	Discontinued / Withdrawn [1] [2] [3]

Research Applications

While no longer a therapeutic agent, **pivalylbenzhydrazine** remains relevant in specific research contexts, primarily as a probe for investigating MAO biology and its downstream effects.

Investigation of Monoamine Oxidase Function

As a potent and non-selective MAO inhibitor, **pivalylbenzhydrazine** is used in preclinical research to study the physiological roles of monoamine oxidases. By inhibiting these enzymes, researchers can investigate the resulting changes in neurotransmitter levels (like serotonin, norepinephrine, and dopamine) and their behavioral, neurological, and metabolic consequences [1] [2]. This application is fundamental to modeling historical antidepressant mechanisms and understanding monoaminergic systems.

Research on Cartilage Growth and Development

A notable, more specialized research application of **pivalylbenzhydrazine** is in the study of skeletal biology. Evidence from animal models indicates that **pivalylbenzhydrazine** can **decrease epiphyseal cartilage growth in normal rats** [5]. This makes it a useful tool for probing the relationship between monoamine signaling, the cAMP pathway, and the regulation of cartilage development and longitudinal bone growth.

Experimental Protocols

The following protocols are based on established research methodologies relevant to the known applications of **pivalylbenzhydrazine**.

In Vivo Protocol for Cartilage Growth Studies

This protocol outlines the procedure for investigating the effects of **pivalylbenzhydrazine** on cartilage development in an immature rat model, as derived from the literature [5].

Table 2: Key Parameters for In Vivo Cartilage Growth Study

Parameter	Specification
Test Compound	Pivalylbenzhydrazine [5]
Animal Model	Immature female rats (e.g., 40 g, 3-4 weeks of age) [5]
Dosage	5 mg/kg [5]
Route of Administration	Intraperitoneal injection [5]
Dosing Frequency	Daily [5]
Treatment Duration	5 days [5]
Primary Endpoint	Inhibition of epiphyseal cartilage growth [5]

Procedure:

- Animal Preparation:** Acquire immature female rats (e.g., 40 g, 3-4 weeks of age). House them under standard laboratory conditions with a 12-hour light/dark cycle and provide food and water *ad libitum*. Allow the animals to acclimate for at least 3-5 days prior to experimentation.
- Compound Preparation:** Prepare a fresh solution of **pivalylbenzhydrazine** for injection. A common vehicle is a saline solution containing a low percentage of DMSO (e.g., 5%) or other suitable solvents to ensure solubility.
- Dosing Regimen:** Randomly divide the animals into a treatment group and a vehicle control group. Administer **pivalylbenzhydrazine** at 5 mg/kg via intraperitoneal injection to the treatment group daily for 5 consecutive days. The control group should receive an equal volume of the vehicle solution.

- **Tissue Collection:** At the end of the treatment period, euthanize the animals humanely according to institutional animal care guidelines.
- **Histological Analysis:** Dissect out the tibiae or femurs. Fix the bones in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the tissues and stain with **hematoxylin and eosin (H&E)** or **safranin O** to visualize the epiphyseal cartilage.
- **Data Measurement:** Using histological images, measure the width of the epiphyseal growth plate using image analysis software (e.g., ImageJ). Compare the average growth plate width between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test).

General In Vitro Protocol for MAO Inhibition Assay

While a specific protocol for **pivalylbenzhydrazine** is not provided in the search results, the following is a standard method for evaluating MAO inhibition, which is core to its mechanism of action.

Objective: To assess the inhibitory potency of **pivalylbenzhydrazine** on monoamine oxidase enzyme activity *in vitro*.

Reagents:

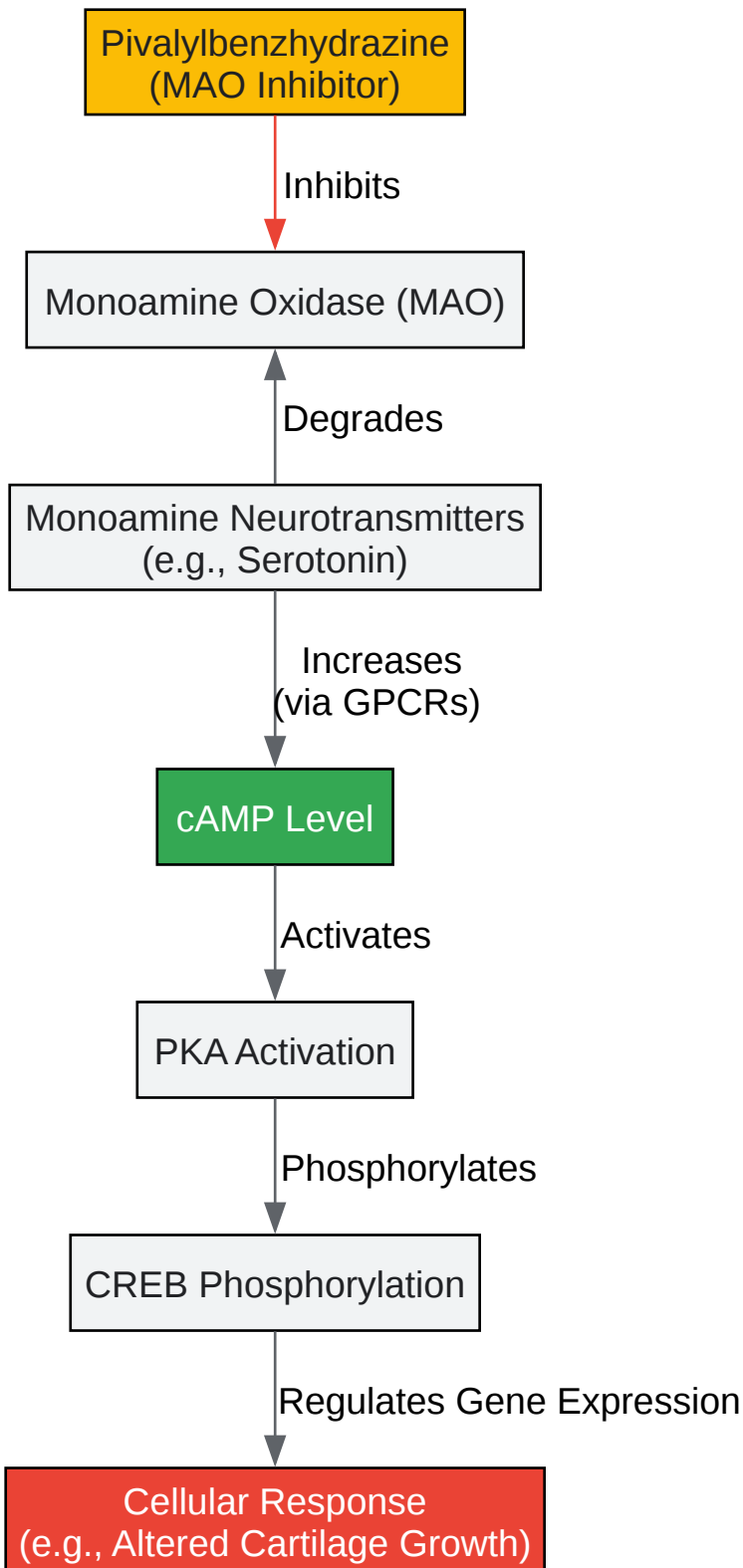
- Recombinant human MAO-A or MAO-B enzyme
- **Pivalylbenzhydrazine** (prepare a stock solution in DMSO)
- Substrate (e.g., kynuramine, p-tyramine)
- Stop solution (e.g., perchloric acid)
- Detection reagents (varies by method; can be spectrophotometric or fluorometric)

Procedure:

- **Enzyme Incubation:** In a suitable buffer (e.g., potassium phosphate, pH 7.4), pre-incubate the MAO enzyme (e.g., MAO-A) with varying concentrations of **pivalylbenzhydrazine** (or vehicle control) for a set time (e.g., 15-30 minutes) at 37°C. This allows for irreversible inhibition to occur.
- **Initiate Reaction:** Start the enzymatic reaction by adding the substrate at a defined concentration.
- **Terminate Reaction:** After a specific incubation period (e.g., 30 minutes), stop the reaction by adding a stop solution.
- **Product Detection:** Measure the formation of the oxidative product of the substrate. The method depends on the substrate used. For example, with kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.
- **Data Analysis:** Calculate the percentage of enzyme activity remaining in the **pivalylbenzhydrazine**-treated samples compared to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Signaling Pathway Context

Pivalylbenzhydrazine exerts its effects by inhibiting monoamine oxidase (MAO), which is a key upstream regulator of monoaminergic signaling. The following diagram illustrates the core pathway through which MAO inhibition influences cellular processes, including the documented effect on cartilage growth.



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Figure 1: Proposed signaling pathway of **Pivalylbenzhydrazine**. By inhibiting Monoamine Oxidase (MAO), the compound leads to an accumulation of monoamine neurotransmitters. These neurotransmitters can activate G-protein coupled receptors (GPCRs), which stimulate the production of the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates the transcription factor CREB. Phosphorylated CREB then regulates the expression of target genes, ultimately leading to physiological responses such as the documented alteration in cartilage growth [5] [6].

Critical Considerations for Researchers

- **Specificity:** As a non-selective MAOI, **pivalylbenzhydrazine** inhibits both MAO-A and MAO-B isoforms. This lack of specificity should be considered when interpreting results, as effects could be mediated by either isoform.
- **Irreversible Inhibition:** The irreversible nature of its inhibition means that effects are long-lasting. Enzyme activity is only restored through the synthesis of new enzyme, which is an important factor in designing wash-out periods or long-term studies.
- **Tyramine Interaction:** Like all classic MAOIs, **pivalylbenzhydrazine** would be expected to potentiate the "cheese effect" (hypertensive crisis induced by dietary tyramine). This is a critical safety consideration if used in any ex vivo or complex tissue system.

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